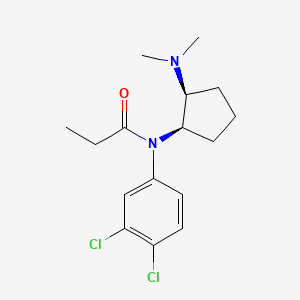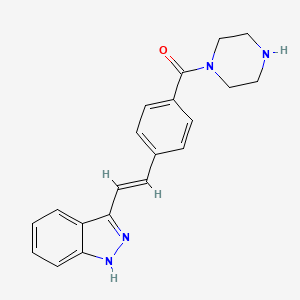
N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
Research by Fallah-Tafti et al. (2011) focused on the synthesis of derivatives of this compound. The compound has been used in the synthesis of a variety of 2-amino-substituted-1,3-benzoxazines and substituted-1,3-naphthoxazines. Research by Jayadevappa et al. (2012) focused on the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides.Molecular Structure Analysis
The molecular structure of NBE is complex, with a pyridine ring and N-benzyl substitution playing key roles . The structure-activity relationship of NBE and its derivatives has been a focus of research .Chemical Reactions Analysis
NBE has been evaluated for its enzyme inhibitory activities. For example, a study by Khalid et al. (2014) synthesized a series of derivatives and evaluated them against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase.Physical And Chemical Properties Analysis
NBE is a solid at room temperature . Its molecular weight is 431.53 g/mol . The InChI Key is HUNGUWOZPQBXGX-UHFFFAOYSA-N .Applications De Recherche Scientifique
Treatment of Actinic Keratosis
Tirbanibulin is approved for the topical treatment of actinic keratosis (AK) on the face or scalp . It inhibits Src kinase signaling and tubulin polymerization, which are involved in the pathogenesis of AK . The compound has been shown to be effective in a 5-day treatment regimen, making it a convenient option for patients .
Potential Anticancer Activity
While Tirbanibulin was initially investigated for its anticancer potential, it did not gain approval due to insufficient efficacy . However, its dual mechanism of action, targeting both microtubule and Src inhibition, presents a unique profile that may be leveraged in future cancer therapies .
Src Kinase Inhibition
KX2-391 exhibits potent inhibition of Src family kinases, which play a role in the progression of various cancers . By inhibiting these kinases, Tirbanibulin may interfere with cancer cell growth and metastasis.
Microtubule Dynamics Disruption
As a microtubule-targeting agent, Tirbanibulin disrupts microtubule dynamics, which is a critical process in cell division . This disruption can lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Synergistic Effects with Other Cancer Therapies
Studies have shown that KX-01 can synergize with tamoxifen in estrogen receptor-positive breast cancer, enhancing the therapeutic effects . This suggests that Tirbanibulin could be used in combination with other drugs to improve treatment outcomes.
Epigenetic Re-expression of ERα in Breast Cancer
Research indicates that KX-01 may induce epigenetic changes leading to the re-expression of estrogen receptor alpha (ERα) in triple-negative breast cancer (TNBC), potentially sensitizing these tumors to endocrine therapy .
Mécanisme D'action
Target of Action
KX2-391 primarily targets the Src family kinases (SFK) and tubulin . SFK are being investigated as potential targets in several human cancers due to their critical roles in cancer recurrence and metastasis . Tubulin, on the other hand, is a key component of the cell’s cytoskeleton and plays a crucial role in cell division .
Mode of Action
KX2-391 was designed to target the peptide-binding domain (PBD) of SFK . It exhibits no ability to inhibit SFK or other purified tyrosine kinases in in vitro kinase assays . It can inhibit src autophosphorylation levels in certain conditions .
In addition to SFK inhibition, KX2-391 also binds to tubulin at a novel binding site and inhibits tubulin polymerization . This dual mechanism of action makes KX2-391 a potent anti-proliferative agent against a broad range of solid and liquid human cancers .
Biochemical Pathways
KX2-391 affects multiple biochemical pathways. It leads to cell cycle arrest at the M phase due to its inhibition of tubulin polymerization . This results in subsequent cell death mediated by canonical apoptosis pathways, including phosphorylation of Bcl-2, loss of mitochondrial membrane permeability, and activation of caspases .
Interestingly, KX2-391 can induce cell death in certain cell types even when caspase activity is inhibited, suggesting the existence of caspase-independent pathways capable of executing cell death .
Pharmacokinetics
It is known that kx2-391 is an orally bioavailable compound , indicating that it can be absorbed through the digestive tract. More research would be needed to fully understand its pharmacokinetic properties.
Result of Action
KX2-391 has demonstrated potent anti-proliferative activity against a broad range of human cancers in vitro and in mouse models . It can significantly reduce primary tumor weight and incidence of lymph node metastasis . It also exhibits strong anti-angiogenesis and vascular disrupting activities .
Action Environment
The action of KX2-391 can be influenced by various environmental factors. For instance, it still has potent anti-proliferative activity in multi-drug resistant cancer cell lines, which overexpress p-glycoprotein . This suggests that KX2-391 can overcome some forms of drug resistance, which is a significant challenge in cancer treatment.
Safety and Hazards
Propriétés
IUPAC Name |
N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29/h1-11,20H,12-19H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNGUWOZPQBXGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237862 | |
| Record name | Tirbanibulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Src tyrosine kinases regulate normal cell growth: the expression of Src kinase is upregulated during the normal hair cycle during the proliferative anagen phase. Additionally, Src tyrosine kinases act as key modulators of cancer cell proliferation, survival, angiogenesis, migration, invasion and metastasis. Src is frequently upregulated in various epithelial tumours including colon, breast and pancreas compared with the adjacent normal tissues. The expression and activity of Src are also enhanced in human actinic keratosis, which is characterized by hyperproliferative premalignant skin lesions. The pathogenesis of actinic keratosis commonly involves skin inflammation, oxidative stress, immunosuppression, impaired apoptosis, mutagenesis, dysregulation of keratinocyte growth and proliferation, and tissue remodelling. _In vitro_ studies suggest that Src plays a predominant role in the early stages of human skin tumour development, rather than at later stages of tumour progression. The exact mechanism of tirbanibulin as a topical treatment of actinic keratosis has not been fully elucidated; however, it mainly works by inhibiting fast proliferating cells. Tirbanibulin is a non-ATP competitive Src kinase inhibitor and tubulin polymerization inhibitor. It binds to the peptide substrate binding site of Src, a primary target of tirbanibulin, and blocking its downstream signalling pathways that promote cancer cell migration, proliferation, and survival. Tublin is responsible for cell migration, protein transport, and mitosis: tibranibulin directly binds to the colchicine-binding site of beta-tubulin and causes induces tubulin depolymerization. It is also hypothesized that inhibition of Src can also contribute to the inhibitory effects on microtubule polymerization. At low nanomolar concentrations, tirbanibulin induces G2/M phase cell cycle arrest in a reversible and dose-dependent manner. By inhibiting microtubule polymerization, tirbanibulin also induces mitotic catastrophe. | |
| Record name | Tirbanibulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide | |
CAS RN |
897016-82-9 | |
| Record name | Tirbanibulin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897016829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tirbanibulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tirbanibulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[4-[2-(4-morpholinyl)ethoxy]phenyl]-N-(phenylmethyl)-2-pyridineacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIRBANIBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V9848RS5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

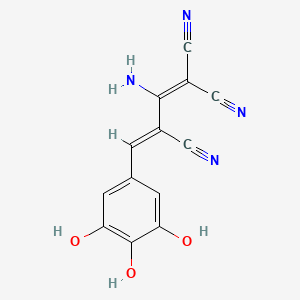
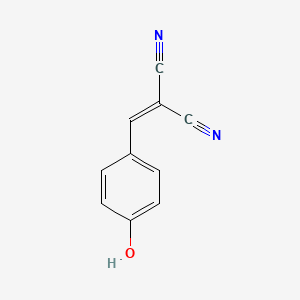

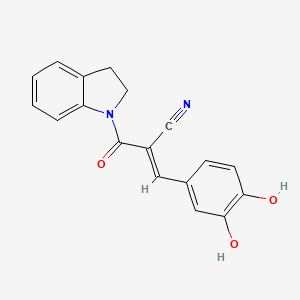
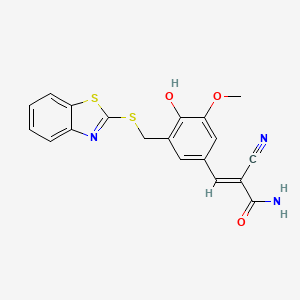
![Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester](/img/structure/B1683696.png)

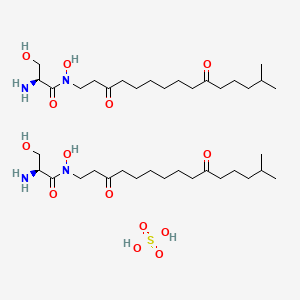
![Acetic acid, 2-[[(1r,2r,3as,9as)-1-[(3r)-3-cyclohexyl-3-hydroxypropyl]-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1h-benz[f]inden-5-yl]oxy]-](/img/structure/B1683703.png)
![N-[2-[(12S)-3-Methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide](/img/structure/B1683706.png)
![[(1R,2S,3aR,9aR)-2-hydroxy-1-[3-hydroxy-3-(oxan-4-yl)propyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl] ethaneperoxoate](/img/structure/B1683707.png)
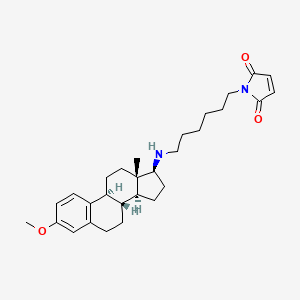
![(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683712.png)
